- Preparation of 3,4-di-substituted cyclobutene-1,2-diones as CXC-chemokine receptor ligands, United States, , ,
Cas no 95333-13-4 (Benzofuran-4-carbaldehyde)

Benzofuran-4-carbaldehyde structure
اسم المنتج:Benzofuran-4-carbaldehyde
كاس عدد:95333-13-4
وسط:C9H6O2
ميغاواط:146.14274263382
MDL:MFCD10699414
CID:799357
PubChem ID:13307981
Benzofuran-4-carbaldehyde الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 4-Benzofurancarboxaldehyde
- Benzofuran-4-carbaldehyde
- 1-benzofuran-4-carbaldehyde
- 4-BENZOFURANCARBALDEHYDE
- benzo<b>furan-4-carbaldehyde
- benzofuran-4-carboxaldehyde
- 4-Benzofurancarboxaldehyde (9CI)
- 4-benzo[b]furancarbaldehyde
- RLBNWXQWPDJHAT-UHFFFAOYSA-N
- FCH882413
- 6526AJ
- CM10759
- MB08826
- AS06447
- SY024355
- AB0064319
- AX8267408
- 95333-13-4
- DTXSID70536129
- AKOS006302749
- MFCD10699414
- AS-32431
- DB-295243
- SCHEMBL3800012
- Z1198279472
- EN300-211280
- VDA33313
-
- MDL: MFCD10699414
- نواة داخلي: 1S/C9H6O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-6H
- مفتاح Inchi: RLBNWXQWPDJHAT-UHFFFAOYSA-N
- ابتسامات: O=CC1C2=C(OC=C2)C=CC=1
حساب السمة
- نوعية دقيقة: 146.03700
- النظائر كتلة واحدة: 146.036779430g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 11
- تدوير ملزمة العد: 1
- تعقيدات: 156
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 1.8
- طوبولوجي سطح القطب: 30.2
الخصائص التجريبية
- اللون / الشكل: No data avaiable
- كثيف: 1.238±0.06 g/cm3 (20 ºC 760 Torr),
- نقطة انصهار: No data available
- نقطة الغليان: 251.5±13.0 ºC (760 Torr),
- نقطة الوميض: 110.2±12.5 ºC,
- الذوبان: Very slightly soluble (0.19 g/l) (25 º C),
- بسا: 30.21000
- لوغب: 2.24530
- ضغط البخار: No data available
Benzofuran-4-carbaldehyde أمن المعلومات
- إشارة عشوائية:warning
- وصف الخطر: H303+H313+H333
- تحذير: P264+P280+P305+P351+P338+P337+P313
- تعليمات السلامة: H303+H313+H333
- ظروف التخزين:Store at 4 ° C, -4 ° C is better
Benzofuran-4-carbaldehyde بيانات الجمارك
- رمز النظام المنسق:2932999099
- بيانات الجمارك:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Benzofuran-4-carbaldehyde الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Chemenu | CM316340-1g |
1-Benzofuran-4-carbaldehyde |
95333-13-4 | 95% | 1g |
$684 | 2024-07-18 | |
Enamine | EN300-211280-0.05g |
1-benzofuran-4-carbaldehyde |
95333-13-4 | 95% | 0.05g |
$77.0 | 2023-09-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B31980-250mg |
4-Benzofurancarbaldehyde |
95333-13-4 | 97% | 250mg |
¥1689.0 | 2022-10-09 | |
TRC | B130873-50mg |
Benzofuran-4-carbaldehyde |
95333-13-4 | 50mg |
$ 483.00 | 2023-04-19 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFP55-250MG |
benzofuran-4-carbaldehyde |
95333-13-4 | 95% | 250MG |
¥ 1,973.00 | 2023-04-12 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852134-1g |
Benzofuran-4-carbaldehyde |
95333-13-4 | ≥97% | 1g |
2,494.80 | 2021-05-17 | |
eNovation Chemicals LLC | D693497-0.25g |
Benzofuran-4-carbaldehyde |
95333-13-4 | >97% | 0.25g |
$140 | 2024-07-20 | |
Aaron | AR003OR5-1g |
benzofuran-4-carbaldehyde |
95333-13-4 | 97% | 1g |
$405.00 | 2025-01-22 | |
Aaron | AR003OR5-10g |
benzofuran-4-carbaldehyde |
95333-13-4 | 97% | 10g |
$2207.00 | 2025-01-22 | |
abcr | AB294768-250mg |
4-Benzofurancarboxaldehyde; . |
95333-13-4 | 250mg |
€262.30 | 2025-02-18 |
Benzofuran-4-carbaldehyde طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ; -78 °C; 20 min
1.2 3 h, -25 °C; overnight, -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 3 h, -25 °C; overnight, -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Triethylamine ; -78 °C → rt; overnight, rt
1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Triethylamine ; -78 °C → rt; overnight, rt
المراجع
- Preparation of 4-phenyl substituted tetrahydroisoquinolines and their therapeutic use to block reuptake of norepinephrine, dopamine, and serotonin for the treatment of neurological and psychological disorders, United States, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Catalysts: Acetic acid
المراجع
- Conformational analysis of organic carbonyl compounds. Part 4. A proton and carbon-13 nuclear magnetic resonance study of formyl and acetyl derivatives of benzo[b]furanJournal of the Chemical Society, 1984, (9), 1479-85,
طريقة الإنتاج 4
رد فعل الشرط
المراجع
- Preparation of 4-benzoheterocyclyl-1-aminocarbonylmethylpyrrolidine-3-carboxylic acid derivatives as endothelin antagonists, United States, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, -45 °C; -45 °C → -5 °C; -5 °C → -45 °C
1.2 Reagents: Potassium bisulfate Solvents: Water ; -45 °C → rt
1.2 Reagents: Potassium bisulfate Solvents: Water ; -45 °C → rt
المراجع
- Preparation of N-acyl-2-arylcyclopropylmethylamines as melatonergics, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
المراجع
- Preparation of substituted pyrrolidine-3-carboxylic acids as endothelin antagonists, United States, , ,
طريقة الإنتاج 7
رد فعل الشرط
المراجع
- Preparation of benzo-1,3-dioxolyl- and benzofuranyl-substituted pyrrolidine derivatives as endothelin antagonists., World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
المراجع
- Preparation of pyrrolidinecarboxylic acid derivatives and analogs as endothelin antagonists, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ; -78 °C; 20 min
1.2 3 h, -25 °C; overnight, -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 3 h, -25 °C; overnight, -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
المراجع
- Preparation of diaminothiadiazole dioxides and monoxides as CXC- and CC-chemokine receptor ligands, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ; -78 °C; 20 min
1.2 3 h, -25 °C; overnight, -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 3 h, -25 °C; overnight, -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
المراجع
- Preparation of 3,4-di-substituted cyclobutene-1,2-diones as cxc-chemokine receptor ligands, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, -45 °C
المراجع
- Preparation of benzofuran and dihydrobenzofuran melatonergic agents, United States, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Solvents: Chloroform ; rt
1.2 Reagents: Manganese oxide (MnO2) ; overnight, rt
1.2 Reagents: Manganese oxide (MnO2) ; overnight, rt
المراجع
- Preparation of retinoid analogs that have selectivity as RXR agonists, World Intellectual Property Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
المراجع
- Preparation of 1-(carbamoylmethyl)pyrrolidine-3-carboxylates and analogs as endothelin antagonists, United States, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ; -78 °C; 20 min
1.2 3 h, -25 °C; overnight, -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 3 h, -25 °C; overnight, -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
المراجع
- Preparation of 3,4-diaminocyclobutene-1,2-diones as CXC-chemokine receptor ligands, United States, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran , Water ; rt → -78 °C; -78 °C; 3 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Sodium sulfate decahydrate ; 0 °C
1.2 Reagents: Sodium sulfate decahydrate ; 0 °C
المراجع
- Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl LigandOrganic Letters, 2022, 24(31), 5679-5683,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Triethylamine ; -78 °C → rt; overnight, rt
1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Triethylamine ; -78 °C → rt; overnight, rt
المراجع
- Preparation and use of furan-fused-4-phenyl substituted tetrahydroisoquinolines for treatment of attention deficit hyperactivity disorder (ADHD), World Intellectual Property Organization, , ,
Benzofuran-4-carbaldehyde Raw materials
- (1-benzofuran-4-yl)methanol
- 4-Benzofurancarboxamide, N-methoxy-N-methyl-
- 4-bromo-1-benzofuran
- 6-bromo-1-benzofuran
- Benzofuran-4-carbonitrile
Benzofuran-4-carbaldehyde Preparation Products
95333-13-4 (Benzofuran-4-carbaldehyde) منتجات ذات صلة
- 123297-88-1(Benzofuran-6-carbaldehyde)
- 10035-16-2(1-Benzofuran-5-carbaldehyde)
- 4687-25-6(Benzofuran-3-carbaldehyde)
- 5397-82-0(Dibenzob,dfuran-2-carbaldehyde)
- 2138195-49-8(Cyclopropanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, chloromethyl ester)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 1314974-79-2(1,4lambda6-oxathiane-2,4,4,6-tetrone)
- 2680874-59-1(5-(Piperidin-4-yl)-1,3-oxazole-4-carbaldehyde)
- 2227801-50-3(rac-(1R,2R)-2-(pentafluoroethyl)cyclopropane-1-carboxylic acid)
- 1208076-07-6(2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:95333-13-4)Benzofuran-4-carbaldehyde

نقاء:99%/99%/99%
كمية:250.0mg/1.0g/5.0g
الأسعار ($):247.0/394.0/1183.0